
Tetrachlorostannane;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachlorostannane;hydroxide is a chemical compound that consists of a tin atom bonded to four chlorine atoms and one hydroxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrachlorostannane;hydroxide can be synthesized through the reaction of tin(IV) chloride with water. The reaction typically involves the following steps:
- Dissolving tin(IV) chloride in an appropriate solvent such as ethanol.
- Adding water to the solution to initiate the hydrolysis reaction.
- The reaction proceeds under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis of tin(IV) chloride. The process is optimized to achieve high yield and purity of the compound. The reaction conditions, such as temperature, concentration, and pH, are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
Tetrachlorostannane;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxide groups.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as tin(IV) oxide.
Reduction: Lower oxidation state tin compounds such as tin(II) chloride.
Substitution: Compounds with substituted ligands, such as tin hydroxides.
Scientific Research Applications
Tetrachlorostannane;hydroxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tin compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of tetrachlorostannane;hydroxide involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various catalytic processes and chemical reactions. The hydroxide group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Tetrachlorostannane;hydroxide can be compared with other similar compounds, such as:
Tin(IV) chloride: Lacks the hydroxide group and has different reactivity and applications.
Tin(II) chloride: Has a lower oxidation state and different chemical properties.
Tin hydroxide: Contains hydroxide groups but lacks the chlorine atoms.
Uniqueness
This compound is unique due to its combination of chlorine and hydroxide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
64083-61-0 |
|---|---|
Molecular Formula |
Cl4HOSn- |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
tetrachlorostannane;hydroxide |
InChI |
InChI=1S/4ClH.H2O.Sn/h4*1H;1H2;/q;;;;;+4/p-5 |
InChI Key |
KKHJTSPUUIRIOP-UHFFFAOYSA-I |
Canonical SMILES |
[OH-].Cl[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




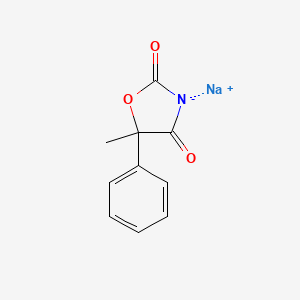
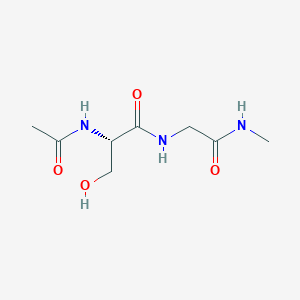
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
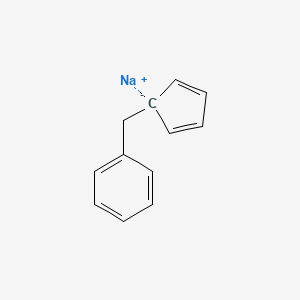
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
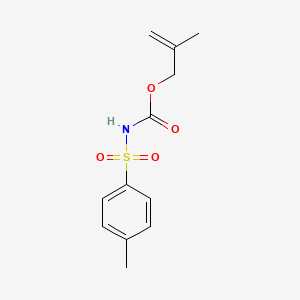

![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
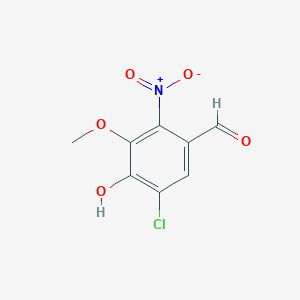
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
